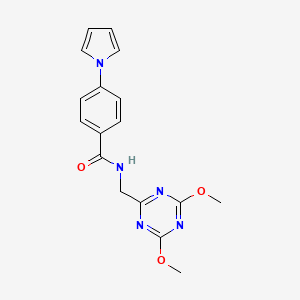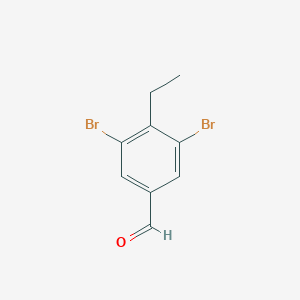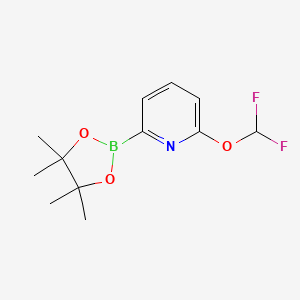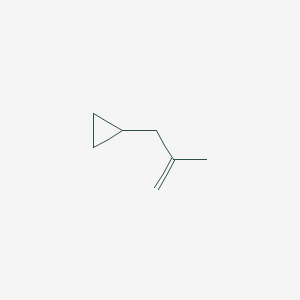
(2-Methylprop-2-en-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methylprop-2-en-1-yl)cyclopropane” is a chemical compound with the molecular formula C7H12 . It is also known by other names such as 2,2-dimethylvinyl cyclopropane and 2-methylprop-1-enylcyclopropane .
Molecular Structure Analysis
The molecular structure of “(2-Methylprop-2-en-1-yl)cyclopropane” consists of a cyclopropane ring with a 2-methylprop-1-en-1-yl group attached . More detailed structural information may be available in specific databases or scientific literature.
Physical And Chemical Properties Analysis
“(2-Methylprop-2-en-1-yl)cyclopropane” has a molecular weight of 96.17 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass are 96.093900383 g/mol . The topological polar surface area is 0 Ų . The compound has one rotatable bond .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis :
- The cyclopropane ring can be effectively used in restricting the conformation of biologically active compounds to investigate bioactive conformations (Kazuta et al., 2002).
- Cyclopropanation reactions involving cyclopropanes have been studied for their application in synthesizing various compounds with an asymmetric cyclopropane structure (Gimazetdinov et al., 2017).
Polymerization and Material Science :
- Radical homopolymerization of certain cyclopropanes can occur with the opening of the cyclopropane ring, leading to polymers with specific properties like a high glass transition temperature (Moszner et al., 2003).
- Photopolymerization of certain cyclopropane derivatives can result in low volume shrinkage of polymers, making them potentially useful in applications like dental composites (Contreras et al., 2015).
Medicinal Chemistry and Drug Development :
- Cyclopropane-based compounds have been identified as potent agonists for specific receptors, highlighting their potential in drug discovery (Kazuta et al., 2003).
- The Lewis acid-catalyzed ring-opening of certain cyclopropane derivatives has been applied in the synthesis of drugs targeting specific neurotransmitter reuptake inhibitors (Lifchits & Charette, 2008).
Green Chemistry Applications :
- Research into "green" methodologies for the synthesis of cyclopropane-type inhibitors for the maturation of fruits or vegetables has been explored, highlighting the environmental applications of these compounds (Fryźlewicz et al., 2021).
Mecanismo De Acción
Target of Action
This compound is structurally similar to certain pyrethroids , which typically target voltage-gated sodium channels in the nervous system of insects . .
Mode of Action
If it behaves like related pyrethroids, it might interact with its targets by altering the normal function of sodium channels, leading to overstimulation of the nervous system . .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways . They can be grouped into two major pathways based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The downstream effects of these pathways are diverse and depend on the specific context and biological system.
Result of Action
If it acts similarly to related pyrethroids, it might cause overstimulation of the nervous system, leading to paralysis and death in insects . .
Propiedades
IUPAC Name |
2-methylprop-2-enylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)5-7-3-4-7/h7H,1,3-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWDDTPRVMNSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylprop-2-en-1-yl)cyclopropane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)
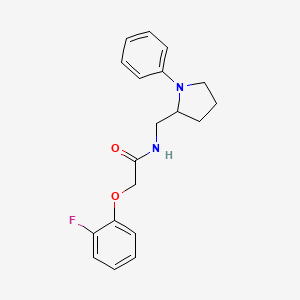
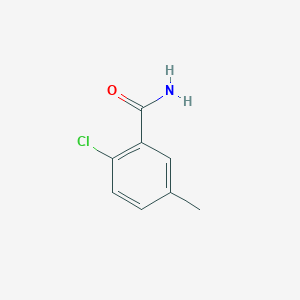
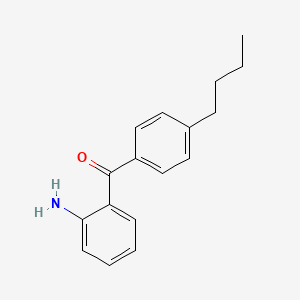
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)
![1-(2,3-Dichlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2382531.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)
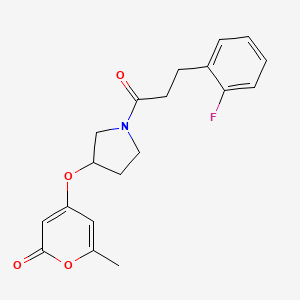
![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)
